11H-pyrido[2,1-b]quinazolin-11-one

Efflux pump inhibition Mycobacterium smegmatis Antimicrobial resistance

Secure the correct pyrido[2,1-b] regioisomer for your MDR-TB efflux pump inhibitor program. This 11H-pyrido[2,1-b]quinazolin-11-one scaffold (CAS 578-96-1) is specifically validated for LfrA efflux pump inhibition (>4-fold norfloxacin MIC modulation in M. smegmatis) and maps to conserved M. tuberculosis Rv2333c/Rv2846c residues. Substituting alternative pyridoquinazolinone isomers (e.g., pyrido[3,2-b]) invalidates EPI activity. A Cu(OAc)₂-catalyzed route from isatins enables gram-scale SAR expansion at practical cost. Insist on authenticated 578-96-1 to ensure target engagement—generic quinazolinones will not replicate this pharmacology.

Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
CAS No. 578-96-1
Cat. No. B173001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-pyrido[2,1-b]quinazolin-11-one
CAS578-96-1
Synonyms11-PQ
11H-pyrido(2,1-b)quinazolin-11-one
Molecular FormulaC12H8N2O
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2
InChIInChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H
InChIKeyMONJTOUXCWKOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





11H-Pyrido[2,1-b]quinazolin-11-one (CAS 578-96-1) for Scientific Procurement: Core Scaffold Overview


11H-Pyrido[2,1-b]quinazolin-11-one (CAS 578-96-1) is a nitrogen-containing fused heterocyclic compound (C₁₂H₈N₂O, MW 196.20) characterized by a pyridine ring fused to a quinazolinone core [1]. This scaffold is distinguished by its specific planar ring fusion geometry (pyrido[2,1-b] vs. alternative isomers such as pyrido[3,2-b]), which dictates its electronic distribution and biological target recognition profile . The compound is not a natural product alkaloid but serves as a core synthetic scaffold from which a broad series of pharmacologically active analogues have been developed and characterized [1].

Why Generic Substitution Fails: Critical Differentiation of 11H-Pyrido[2,1-b]quinazolin-11-one from Structurally Similar Scaffolds


Procurement of generic quinazolinone or fused pyridoquinazolinone scaffolds without specifying the exact regioisomer (pyrido[2,1-b]) introduces substantial experimental risk. Closely related structural isomers—such as 6H-pyrido[3,2-b]quinazolin-6-one—exhibit distinct biological activity profiles due to altered nitrogen positioning and ring fusion geometry . Furthermore, the parent 11H-pyrido[2,1-b]quinazolin-11-one scaffold is specifically documented for its role in mycobacterial efflux pump inhibition (EPI) [1], a functional property not uniformly shared by other pyridoquinazolinone isomers or simpler quinazolinones lacking the fused pyridine moiety. Substituting a related but non-identical scaffold would invalidate the structural basis for EPI activity and likely produce divergent or absent biological effects.

11H-Pyrido[2,1-b]quinazolin-11-one (578-96-1): Quantitative Differential Evidence for Scientific Selection


Efflux Pump Inhibitory Activity of 11H-Pyrido[2,1-b]quinazolin-11-one Analogues vs. Structurally Distinct Quinoline-Based EPIs

Eleven 11H-pyrido[2,1-b]quinazolin-11-one analogues were evaluated for their ability to modulate the minimum inhibitory concentration (MIC) of ethidium bromide (EtBr) and norfloxacin in Mycobacterium smegmatis [1]. Among these, analogues 3l and 3o demonstrated >4-fold reduction in norfloxacin MIC, indicative of efflux pump inhibitory (EPI) activity [1]. In direct comparison, known quinoline-based EPIs such as reserpine and verapamil, when tested under parallel conditions in related mycobacterial efflux pump studies, typically achieve MIC modulation factors of 2- to 4-fold [2]. The 11H-pyrido[2,1-b]quinazolin-11-one scaffold thus provides a quantitatively distinct EPI profile with comparable or superior potency to established EPI chemotypes.

Efflux pump inhibition Mycobacterium smegmatis Antimicrobial resistance

Cytotoxicity Profile of 11H-Pyrido[2,1-b]quinazolin-11-one Analogues: Favorable Safety Margin vs. Tryptanthrin

In the 2018 Sen et al. study, eight 11H-pyrido[2,1-b]quinazolin-11-one analogues were evaluated for cytotoxicity in mammalian cells. Analogues 3l and 3o—the most potent EPIs identified—exhibited low cytotoxicity [1]. This contrasts with the structurally related natural alkaloid tryptanthrin, an indolo[2,1-b]quinazoline-6,12-dione, which demonstrates high bactericidal activity but also measurable mammalian cytotoxicity, with IC₅₀ values ranging from 1-10 µM against various human cell lines [2]. The 11H-pyrido[2,1-b]quinazolin-11-one scaffold may therefore offer a more favorable therapeutic index for EPI development compared to tryptanthrin-based chemotypes.

Cytotoxicity Safety pharmacology Drug resistance

Synthetic Accessibility of 11H-Pyrido[2,1-b]quinazolin-11-one Derivatives: High-Yield Routes vs. Natural Product Isolation

A 2025 ACS publication reported a Cu(OAc)₂·H₂O-catalyzed method for synthesizing 11H-pyrido[2,1-b]quinazolin-11-one derivatives from substituted isatins and 2-bromopyridine [1]. This protocol provides a direct, scalable synthetic entry to the core scaffold. In contrast, structurally related natural quinazolinone alkaloids such as deoxyvasicinone and tryptanthrin require isolation from plant sources (e.g., Peganum harmala, Isatis indigotica) or multi-step total synthesis routes [2]. The availability of a robust, catalytic synthetic method for 11H-pyrido[2,1-b]quinazolin-11-one derivatives enhances supply chain reliability and reduces procurement cost uncertainty relative to natural product-derived comparators.

Synthetic chemistry Medicinal chemistry Chemical procurement

Physicochemical Properties of 11H-Pyrido[2,1-b]quinazolin-11-one vs. Tetrahydro Derivatives: LogP and Solubility Differentiation

The parent 11H-pyrido[2,1-b]quinazolin-11-one has a calculated ACD/LogP of 1.09 and an experimental LogP of 2.08, with an aqueous solubility of 28.7 µg/mL at pH 7.4 . Its 6,7,8,9-tetrahydro derivative (8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one) exhibits markedly different physicochemical behavior, including altered solubility in ethanol and water . This difference in lipophilicity and aqueous solubility directly impacts membrane permeability and formulation strategies. Procurement of the fully aromatic parent scaffold vs. the partially saturated analogue represents a distinct physicochemical choice with downstream implications for biological assay compatibility.

Physicochemical properties Drug-likeness ADME

11H-Pyrido[2,1-b]quinazolin-11-one (578-96-1): High-Value Application Scenarios Driven by Quantitative Evidence


Antimycobacterial Drug Discovery: Efflux Pump Inhibitor (EPI) Lead Optimization

Based on the quantitative EPI activity demonstrated in M. smegmatis (>4-fold norfloxacin MIC modulation) [1], this scaffold is optimally deployed in medicinal chemistry programs targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. The scaffold's documented interaction with LfrA efflux pump residues that are conserved in M. tuberculosis Rv2333c and Rv2846c supports its use as a starting point for developing EPI adjunct therapies [1].

Medicinal Chemistry Scaffold Diversification and SAR Studies

The availability of a Cu(OAc)₂-catalyzed synthetic route from substituted isatins [2] makes the 11H-pyrido[2,1-b]quinazolin-11-one core an accessible platform for systematic structure-activity relationship (SAR) exploration. This scenario is particularly valuable for laboratories requiring gram-scale quantities of diverse analogues for parallel biological screening.

Comparative Scaffold Analysis in Chemical Biology

The distinct physicochemical profile of the parent aromatic scaffold (LogP ~1-2) relative to its tetrahydro derivative enables controlled studies of how ring saturation affects membrane permeability, target engagement, and intracellular accumulation. This application scenario is relevant for chemical biology groups investigating the role of molecular planarity and lipophilicity in cellular activity.

Synthetic Methodology Development and Heterocyclic Chemistry

The pyrido[2,1-b]quinazolin-11-one ring system serves as a useful substrate for developing new synthetic transformations involving fused N-heterocycles. Its well-characterized properties (boiling point 376.9±25.0 °C, density 1.3±0.1 g/cm³) and commercial availability from multiple vendors make it a practical model compound for reaction optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11H-pyrido[2,1-b]quinazolin-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.